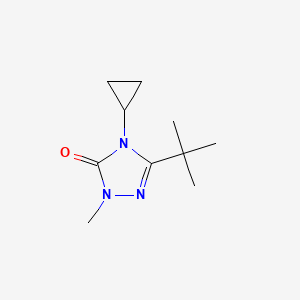![molecular formula C18H18ClF3N2O3S B2836685 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE CAS No. 612043-52-4](/img/structure/B2836685.png)
1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-methoxyphenyl group
Wirkmechanismus
Target of Action
A structurally similar compound, 1-[4-(trifluoromethyl)phenyl]piperazine (ptfmpp), is known to be a serotonergic releasing agent
Mode of Action
Based on its structural similarity to ptfmpp, it may interact with serotonin receptors to modulate neurotransmission . The compound’s interaction with its targets and the resulting changes would depend on the specific receptor subtype it binds to and the downstream signaling pathways it affects.
Biochemical Pathways
If it does indeed act as a serotonergic agent like ptfmpp, it would likely influence the serotonin signaling pathway . This could have downstream effects on mood, sleep, appetite, and other physiological processes regulated by serotonin.
Result of Action
If it acts on the serotonin system like ptfmpp, it could potentially alter neuronal firing rates, neurotransmitter release, and synaptic plasticity .
Vorbereitungsmethoden
The synthesis of 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-chloro-3-(trifluoromethyl)phenyl group: This step often involves a nucleophilic aromatic substitution reaction where the piperazine ring reacts with 4-chloro-3-(trifluoromethyl)phenyl sulfonyl chloride.
Attachment of the 4-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where the piperazine derivative reacts with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst.
Analyse Chemischer Reaktionen
1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with potential analgesic and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in creating advanced materials with unique electronic and optical properties.
Biological Studies: It is used in studying the interactions with various biological targets, including enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE can be compared with similar compounds such as:
4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl group but differs in its overall structure and functional groups.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound has a similar core structure but features a hydroxyl group instead of the methoxy group.
Eigenschaften
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-27-14-4-2-13(3-5-14)23-8-10-24(11-9-23)28(25,26)15-6-7-17(19)16(12-15)18(20,21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGDGSPXAAVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2836602.png)
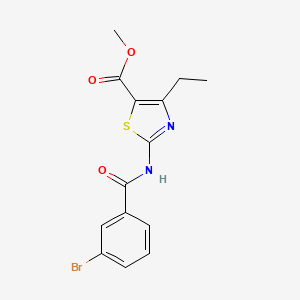
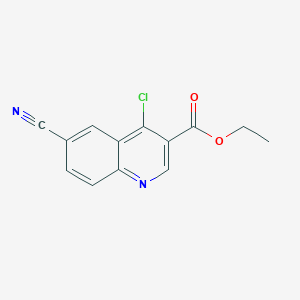

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

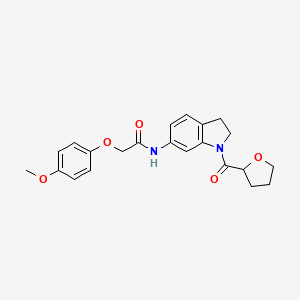
![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)
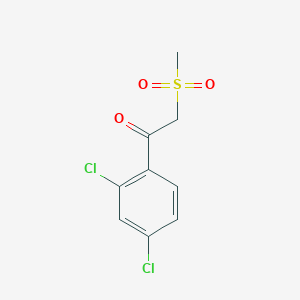
![Methyl 6-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B2836615.png)
![2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2836617.png)
![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)
